molecular formula C8H15N3 B2741670 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine CAS No. 405548-39-2

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B2741670
CAS No.: 405548-39-2
M. Wt: 153.229
InChI Key: OUGBETNWWUUCEW-UHFFFAOYSA-N
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Description

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol . Its structure is based on a pyrazole ring, a five-membered aromatic heterocycle known for its diverse pharmacological applications, which makes it a valuable scaffold in medicinal chemistry research . The compound can be identified by the SMILES notation CC1=C(C=NN1CC(C)C)N and the InChIKey OUGBETNWWUUCEW-UHFFFAOYSA-N . Pyrazole derivatives are extensively investigated for their antimicrobial properties, showing potential to inhibit the growth of various bacteria and fungi . These compounds can function by disrupting essential biological processes in microbial cells, such as targeting enzymes like topoisomerase and DNA gyrase, which are critical for DNA synthesis and replication . Some pyrazole-based compounds have also been synthesized and evaluated as novel efflux pump inhibitors against resistant strains of bacteria . This core structure is a key building block for developing novel antimicrobial agents in response to the growing global antimicrobial resistance (AMR) crisis . This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-methyl-1-(2-methylpropyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6(2)5-11-7(3)8(9)4-10-11/h4,6H,5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGBETNWWUUCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a β-ketoester, followed by alkylation and amination steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The 5-methyl group on the pyrazole ring undergoes oxidation under controlled conditions.

Reagent/ConditionsProductKey Observations
KMnO₄ (acidic)5-carboxy-1-(2-methylpropyl)-1H-pyrazol-4-amineComplete oxidation of the methyl group to a carboxylic acid occurs under strong oxidative conditions.
H₂O₂ (neutral)5-hydroxymethyl-1-(2-methylpropyl)-1H-pyrazol-4-aminePartial oxidation yields a hydroxymethyl intermediate.

Mechanistic Insight :
The methyl group at position 5 is susceptible to oxidation due to electron-withdrawing effects from the adjacent nitrogen atoms in the pyrazole ring. The reaction proceeds through radical intermediates in acidic media.

Acylation of the Amine Group

The primary amine at position 4 reacts with acylating agents to form stable amides.

Reagent/ConditionsProductYield
Acetic anhydride, H₂SO₄ (catalytic)N-acetyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine>85%
Benzoyl chloride, pyridineN-benzoyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine~78%

Applications :
Acylated derivatives exhibit enhanced stability and are intermediates in pharmaceutical synthesis.

Alkylation Reactions

The amine group participates in nucleophilic substitution with alkyl halides.

Reagent/ConditionsProductSelectivity
Ethyl bromide, NaOHN-ethyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amineMonoalkylation favored at the amine site.
Methyl iodide, DMFN,N-dimethyl-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amineDialkylation observed under prolonged conditions.

Side Reactions :
Competing alkylation of the pyrazole nitrogen is minimized due to steric hindrance from the 2-methylpropyl group.

Reduction Reactions

While direct reduction of the amine is uncommon, the pyrazole ring can undergo hydrogenation under extreme conditions.

Reagent/ConditionsProductNotes
H₂ (50 atm), Pd/CPartially saturated pyrazoline derivativesLimited applicability due to ring instability.

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at position 3 (meta to the amine).

Reagent/ConditionsProductRegioselectivity
HNO₃, H₂SO₄3-nitro-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amineNitration occurs exclusively at position 3.
Br₂, FeBr₃3-bromo-5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amineBromination follows similar regiochemistry.

Mechanistic Insight :
The amine group at position 4 directs electrophiles to position 3 via resonance and inductive effects.

Complexation with Metal Ions

The amine and pyrazole nitrogen atoms act as ligands for transition metals.

Metal SaltProductApplication
Cu(II) acetateBis[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine]copper(II)Catalytic studies .
Pd(II) chloridePalladium complexesUsed in cross-coupling reactions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H15_{15}N3_3
  • Molecular Weight : 153.23 g/mol
  • SMILES Notation : CC(C)CC1=NN(C(=C1)N)C
  • InChI Key : OUGBETNWWUUCEW-UHFFFAOYSA-N

The compound features a pyrazole ring, which is known for its diverse biological activities. The unique substituents on the pyrazole ring enhance its potential utility in various applications.

Medicinal Chemistry

5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has shown promise in medicinal chemistry due to its potential therapeutic effects. Studies have indicated that pyrazole derivatives possess significant biological activities, including:

  • Anticancer Activity : Research has demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cell lines. For instance, a study evaluated the anticancer effects of similar compounds on various tumor cell lines, showing a substantial reduction in cell viability .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. In vitro studies have shown that related pyrazole compounds can reduce inflammation markers in cellular models .
PropertyValue
Anticancer IC500.283 mM
Anti-inflammatory IC500.176 μM

Agricultural Applications

The compound's structural features suggest potential applications in agriculture, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their ability to inhibit specific enzymes that are crucial for plant growth and pest survival. Ongoing research is exploring its efficacy against various agricultural pests.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of pyrazole derivatives included this compound. The compound was tested against several cancer cell lines, revealing an IC50 value of 0.283 mM, indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of similar compounds derived from pyrazole structures. The results indicated that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for their potential therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Table 1: Key Pyrazole-4-amine Derivatives and Their Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Characteristics/Applications References
5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine Methyl (5), Isobutyl (1) 153.23 Discontinued; life science research
1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine Isobutyl (1), Isopropyl (5) 181.27 Available for high-purity synthesis
5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Phenyl (5), CF₃ (3) 227.20 Antimycobacterial activity; low cytotoxicity

Key Findings:

  • Electron-Withdrawing Groups : The trifluoromethyl group in 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine enhances metabolic stability and lipophilicity, critical for antimycobacterial efficacy .

Heterocyclic Analogues with Divergent Cores

Pyrazine Derivatives

  • 2-Methoxy-3-(2-methylpropyl)pyrazine : A flavor compound detected in pepper, structurally distinct due to its pyrazine core (two adjacent nitrogen atoms). The isobutyl group contributes to volatility and stability during storage, with applications in food chemistry .

Triazole Hybrids

  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Exhibits antiproliferative activity against lung and melanoma cancer cells (e.g., 40% inhibition of NCI-H522 cells).

Biological Activity

5-Methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C8H12N4\text{C}_8\text{H}_{12}\text{N}_4

It features a pyrazole ring with a methyl group at position 5 and an isobutyl group at position 1, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer and inflammation.
  • Receptor Modulation : It modulates receptor signaling pathways, influencing cellular processes related to growth and apoptosis.
  • Antimicrobial Activity : Studies have demonstrated its potential as an antimicrobial agent, showing effectiveness against various bacterial and fungal strains .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound. In vitro assays indicate that it exhibits significant activity against pathogens such as Pseudomonas syringae and Valsa mali, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents .

Pathogen MIC (mg/L) Comparison
Valsa mali0.64Lower than tebuconazole
Pseudomonas syringae1.56Surpasses allicin

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate oxidative stress pathways in cellular models. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activities of similar pyrazole derivatives, providing insights into the potential applications of this compound.

  • Antifungal Activity : A derivative showed potent antifungal activity against Valsa mali, outperforming other compounds in terms of efficacy .
  • Cancer Research : Compounds with similar structures have been shown to induce apoptosis in cancer cells, suggesting that this compound may also have anticancer properties through similar mechanisms .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound Name Biological Activity
This compoundAntimicrobial, anti-inflammatory
3-Methyl-N-(2-methylpropyl)-pyrazoleAntimicrobial
1-(2-Methylpropyl)-pyrazol-4-amineInvestigated for neuroprotective effects

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